

# Olorigliflozin: A Comparative Analysis of an Emerging SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Olorigliflozin |           |
| Cat. No.:            | B15570020      | Get Quote |

An in-depth look at the available clinical data for the novel SGLT2 inhibitor, **Olorigliflozin**, in the context of established therapies for Type 2 Diabetes.

Olorigliflozin is a novel, orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), developed by HEC Pharm and Sunshine Lake Pharma. It is currently under preregistration in China for the treatment of type 2 diabetes mellitus.[1] While detailed efficacy and safety data from its pivotal Phase 3 clinical trials have been announced, specific quantitative results are not yet widely publicly available. A press release from Sunshine Lake Pharma has indicated that Olorigliflozin demonstrated a "comprehensive hypoglycemic effect," with improvements in glycated hemoglobin (HbA1c), fasting blood glucose, and 2-hour postprandial glucose that are "among the best in its class".

This guide provides a comparative overview of **Olorigliflozin** based on the available preliminary information and contrasts it with the established clinical profiles of other widely used SGLT2 inhibitors, including Dapagliflozin, Empagliflozin, and Canagliflozin.

### **Mechanism of Action: SGLT2 Inhibition**

SGLT2 inhibitors represent a class of oral antihyperglycemic agents that lower blood glucose levels independently of insulin action. They work by inhibiting the SGLT2 protein, which is primarily located in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. The direct results of this action are a lowering of blood glucose levels, a modest osmotic diuresis, and a net caloric loss.



### Mechanism of Action of SGLT2 Inhibitors







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Type 2 diabetes: Investigational compound empagliflozin as an add-on therapy significantly reduced blood glucose and body weight in two newly presented phase III trials [prnewswire.com]
- To cite this document: BenchChem. [Olorigliflozin: A Comparative Analysis of an Emerging SGLT2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570020#cross-study-comparison-of-olorigliflozin-clinical-trial-data]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com